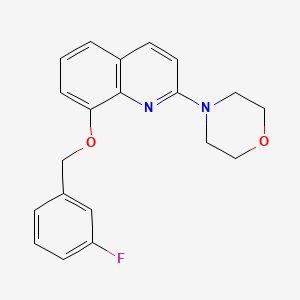

4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine

Beschreibung

Eigenschaften

IUPAC Name |

4-[8-[(3-fluorophenyl)methoxy]quinolin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c21-17-5-1-3-15(13-17)14-25-18-6-2-4-16-7-8-19(22-20(16)18)23-9-11-24-12-10-23/h1-8,13H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYAICOLMFGVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)F)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Wissenschaftliche Forschungsanwendungen

4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as a therapeutic agent due to its unique chemical structure.

Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity for its targets, while the morpholine ring can improve its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below summarizes key structural differences and biological activities of 4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine and its analogs:

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability: Fluorine reduces cytochrome P450-mediated metabolism, extending half-life relative to non-fluorinated analogs .

- Solubility : Morpholine at C2 (target, Compounds B, ) enhances aqueous solubility compared to C4-morpholine (Compound C) or benzamide (Compound A) derivatives .

Biologische Aktivität

4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine is a synthetic compound belonging to the quinoline derivative class. Its unique structure, characterized by a quinoline core, a morpholine ring, and a 3-fluorobenzyl group, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅F₁N₂O, with a molecular weight of approximately 250.28 g/mol. The presence of functional groups such as fluorine and morpholine enhances its pharmacological profile.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. The compound has shown efficacy in inhibiting cancer cell proliferation in various studies. For instance:

- Cell Line Studies: In vitro studies demonstrated that the compound could significantly reduce the viability of cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

- Mechanism of Action: The proposed mechanism involves the modulation of specific signaling pathways that regulate cell growth and apoptosis. In particular, it may interact with enzymes or receptors involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various pathogens. Preliminary studies suggest:

- Broad-Spectrum Efficacy: The compound shows effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

- Mechanism Insights: Similar compounds in the quinoline class have been known to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, which may also apply to this compound.

Case Studies

-

Study on Anticancer Activity:

Cell Line IC50 (µM) MCF-7 5.0 MDA-MB-231 3.5 -

Antimicrobial Evaluation:

- An antimicrobial assay revealed that the compound had significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Table 2: Antimicrobial Activity

Pathogen MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in tumor growth and microbial metabolism.

- Signal Pathway Modulation: It potentially alters signaling pathways related to cell survival and apoptosis, particularly affecting the Notch and AKT pathways commonly implicated in cancer biology .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to introduce the morpholine moiety into quinoline derivatives like 4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine?

- Methodological Answer : The morpholine group is typically introduced via nucleophilic substitution or coupling reactions. For example, propargylation using propargyl bromide in dry DMF with K₂CO₃ as a base under nitrogen atmosphere has been effective for similar compounds . Post-reaction, purification via silica gel column chromatography (e.g., 25% EtOAc in hexane) ensures high purity. Monitoring reaction progress with TLC is critical to confirm starting material consumption .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Multi-technique validation is essential:

- NMR/HRMS : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) verify molecular connectivity and functional groups, as demonstrated for analogous quinoline-morpholine hybrids .

- X-ray Crystallography : For crystalline derivatives, non-classical hydrogen bonds (e.g., C–H···O interactions) can be identified, as seen in (E)-2-[2-(3-fluorophenyl)ethenyl]quinolin-8-yl acetate .

- IR Spectroscopy : Specific stretches (e.g., C–F at ~1100 cm⁻¹) confirm fluorobenzyl group presence .

Q. What solvent systems and reaction conditions optimize the coupling of 3-fluorobenzyl groups to quinoline cores?

- Methodological Answer : Polar aprotic solvents (DMF, THF) with mild bases (K₂CO₃, NaHCO₃) at elevated temperatures (70–80°C) are optimal. For example, coupling 8-hydroxyquinoline derivatives with 1-(3-chloropropyl)-4-(prop-2-yn-1-yl)piperazine in THF at 80°C for 48 hours achieved >80% yield .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data for quinoline-morpholine hybrids in anticancer studies?

- Methodological Answer : Discrepancies often arise from assay variability (cell lines, incubation times) or compound stability. Standardized protocols (e.g., MTT assays using HepG2 or MCF-7 cells) and stability studies (HPLC monitoring under physiological conditions) are recommended. For instance, compound 6e in showed variable activity depending on substituents, highlighting the need for structure-activity relationship (SAR) analysis .

Q. What computational or experimental approaches elucidate the role of the 3-fluorobenzyl group in target binding?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to identify fluorobenzyl’s hydrophobic/electrostatic contributions.

- Fluorescence Quenching : Fluorinated probes (e.g., 8-amidoquinoline derivatives) can map binding pockets via fluorescence shifts .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics, as fluorine’s electronegativity often enhances ligand-receptor affinity .

Q. How should researchers optimize reaction yields for multi-step syntheses involving sensitive intermediates?

- Methodological Answer :

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of intermediates like propargylated quinolines .

- Low-Temperature Quenching : Ice-cold water quenching minimizes side reactions during workup .

- Late-Stage Diversification : Modular synthesis (e.g., introducing morpholine at the final step) reduces cumulative yield losses, as shown in for 8-aminoquinoline derivatives .

Q. What analytical techniques are critical for detecting non-classical hydrogen bonding in crystallized derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is gold-standard. For example, C–H···O interactions (3.495 Å, 166° angle) in (E)-2-[2-(3-fluorophenyl)ethenyl]quinolin-8-yl acetate were resolved via SCXRD, with data refinement using software like SHELX . Pair distribution function (PDF) analysis can supplement SCXRD for amorphous phases.

Data Contradiction & Reproducibility

Q. How can researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Strict Stoichiometry Control : Use exact equivalents (e.g., 1.5 equiv. propargyl bromide) to minimize side products .

- Quality Control (QC) : Implement in-process checks (TLC, HPLC) at each step. For example, enforced HRMS/NMR validation for all intermediates .

- Reagent Purity : Anhydrous solvents and freshly distilled bases (e.g., K₂CO₃) prevent hydrolysis side reactions .

Q. What strategies mitigate conflicting bioactivity results between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues.

- Formulation Optimization : Use solubilizing agents (e.g., cyclodextrins) for in vivo studies, as poor solubility often explains efficacy gaps .

- Dose Escalation Studies : Establish a therapeutic window using toxicity data from ’s cytotoxicity assays .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.